benzyl 2-[9-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate benzyl 2-[9-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15238244
InChI: InChI=1S/C25H24ClN5O4/c1-16-12-29(19-10-8-18(26)9-11-19)24-27-22-21(30(24)13-16)23(33)31(25(34)28(22)2)14-20(32)35-15-17-6-4-3-5-7-17/h3-11,16H,12-15H2,1-2H3
SMILES:
Molecular Formula: C25H24ClN5O4
Molecular Weight: 493.9 g/mol

benzyl 2-[9-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate

CAS No.:

Cat. No.: VC15238244

Molecular Formula: C25H24ClN5O4

Molecular Weight: 493.9 g/mol

* For research use only. Not for human or veterinary use.

benzyl 2-[9-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate -

Specification

Molecular Formula C25H24ClN5O4
Molecular Weight 493.9 g/mol
IUPAC Name benzyl 2-[9-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate
Standard InChI InChI=1S/C25H24ClN5O4/c1-16-12-29(19-10-8-18(26)9-11-19)24-27-22-21(30(24)13-16)23(33)31(25(34)28(22)2)14-20(32)35-15-17-6-4-3-5-7-17/h3-11,16H,12-15H2,1-2H3
Standard InChI Key HDQFQLAMFINAJS-UHFFFAOYSA-N
Canonical SMILES CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC(=O)OCC4=CC=CC=C4)C5=CC=C(C=C5)Cl

Introduction

Benzyl 2-[9-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate is a complex organic compound that belongs to the purine derivative class. It features a purine ring fused with a pyrimidine ring, along with a benzyl ester group and a 4-chlorophenyl substituent. This compound is of interest in medicinal chemistry due to its potential biological activities.

Synthesis and Chemical Reactions

The synthesis of benzyl 2-[9-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate typically involves multi-step organic reactions. These steps may include condensation reactions, cyclization, and esterification to form the final product. The compound can undergo hydrolysis under acidic or basic conditions, and it may form complexes with metal ions due to its nitrogen-containing rings.

Biological Activity and Potential Applications

While specific biological data for benzyl 2-[9-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate is limited, compounds with similar structures have shown potential in inhibiting enzymes involved in cell proliferation and interacting with nucleic acids. The chlorine substitution may enhance certain biological activities by altering the compound's reactivity and interaction with biological targets.

Comparison with Similar Compounds

Compound NameMolecular FormulaUnique Features
Benzyl 2-[9-(4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetateC26H26N5O5Methoxy substitution instead of chlorine.
Benzyl 2-[9-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetateC25H25ClN5O4Chlorine substitution adds unique reactivity .
Benzyl 2-[9-(3-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-pyrimido[1,2-g]purin-3-yl]acetateDifferent positioning of methoxy group.

Research and Development

Benzyl 2-[9-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate is primarily synthesized in laboratory settings for research purposes. It is not approved for therapeutic use in humans or animals. The compound's unique structure suggests potential applications in drug development, particularly in targeting specific enzymes or receptors involved in disease pathways.

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